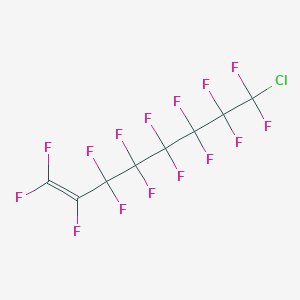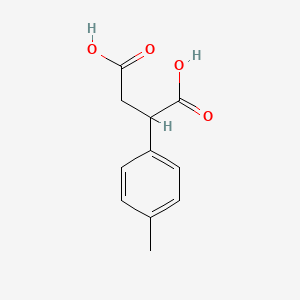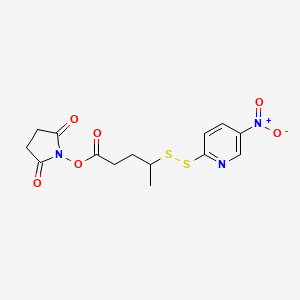
2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
説明
“2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate” is a bifunctional linker used in antibody-drug conjugation (ADC). It has a molecular weight of 385.42 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 385.42 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
Monoclonal Antibody Production
The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Control of Galactosylation
The compound can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might also be used to control the level of the galactosylation for the N-linked glycans .
Antibody-Drug Conjugation
This compound is a bifunctional linker for antibody-drug-conjugation (ADC) . ADCs are important in targeted cancer therapy, where the antibody part of the ADC targets specific cancer cells, and the drug part kills the cells .
Anticonvulsant Properties
A group of original hybrid pyrrolidine-2,5-dione derivatives, which includes this compound, has been discovered with potent anticonvulsant properties . They showed broad-spectrum activity in widely accepted animal seizure models .
Pain Management
The compound has been proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . This suggests potential applications in pain management .
Inhibition of Calcium Currents
The compound involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism of action could have implications in various neurological disorders .
作用機序
Target of Action
NO2-SPP, also known as 2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is primarily used as a bifunctional linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antigens on the surface of cancer cells that the antibodies in the ADCs are designed to recognize and bind to .
Mode of Action
As a bifunctional linker, NO2-SPP plays a crucial role in connecting the antibody to the cytotoxic drug in an ADC . The antibody component of the ADC binds to the antigen on the cancer cell, allowing the ADC to be internalized into the cell. Once inside the cell, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect .
Biochemical Pathways
The exact biochemical pathways affected by NO2-SPP depend on the specific cytotoxic drug that it is linked to in the ADC. The primary role of no2-spp is to facilitate the delivery of the cytotoxic drug to the cancer cell, rather than directly affecting biochemical pathways itself .
Pharmacokinetics
The pharmacokinetic properties of NO2-SPP are closely tied to those of the ADC it is a part of. The absorption, distribution, metabolism, and excretion (ADME) of the ADC are influenced by factors such as the properties of the antibody, the characteristics of the linker, and the nature of the cytotoxic drug . .
Result of Action
The result of the action of NO2-SPP is the successful delivery of the cytotoxic drug to the cancer cell, leading to the death of the cell . By facilitating the targeted delivery of the drug, NO2-SPP helps to enhance the efficacy of the treatment and reduce off-target effects .
Action Environment
The action of NO2-SPP, and the ADC it is a part of, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and the presence of certain enzymes, which can affect the stability of the linker and the release of the drug . Additionally, factors such as the density and accessibility of the target antigen on the cancer cells can also influence the efficacy of the ADC .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c1-9(24-25-11-4-3-10(8-15-11)17(21)22)2-7-14(20)23-16-12(18)5-6-13(16)19/h3-4,8-9H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSJKWBYKAONEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



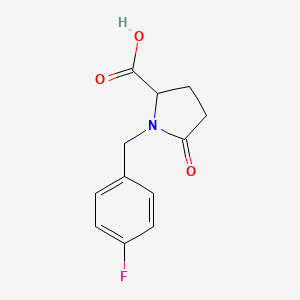
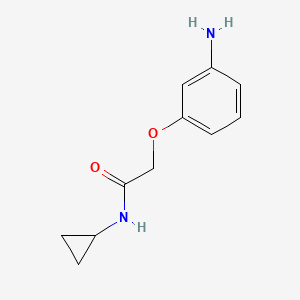


![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)


![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)
![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3149040.png)
![2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid](/img/structure/B3149048.png)
![[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3149049.png)
